Whewellite

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

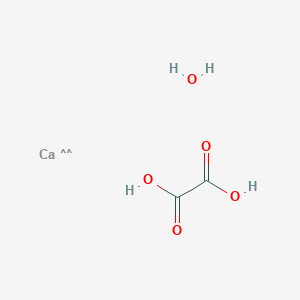

Whewellite, also known as this compound, is a useful research compound. Its molecular formula is C2H4CaO5 and its molecular weight is 148.13 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Acyclic - Dicarboxylic Acids - Oxalates - Oxalic Acid - Calcium Oxalate - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Medical Applications

Kidney Stones

Whewellite is one of the primary crystalline components of urinary stones, specifically calcium oxalate stones. Its prevalence in kidney stones has led to extensive research into its formation and treatment. Studies have shown that understanding the structural characteristics of this compound can aid in developing better treatment methods for stone removal, such as extracorporeal shockwave lithotripsy .

Case Study: Structural Analysis of this compound Stones

A recent investigation utilized scanning electron microscopy and neutron diffraction techniques to analyze the morphology of this compound kidney stones. The study found that different morphological types of this compound exhibit distinct structural characteristics at the mesoscopic scale, which can influence treatment efficacy .

Thermogravimetric Analysis

This compound serves as a standard in thermogravimetric analysis due to its consistent thermal decomposition behavior. It decomposes into anhydrous calcium oxalate, calcium carbonate, and subsequently calcium oxide at specific temperatures . This property makes it valuable for researchers studying thermal stability in various materials.

Data Table: Thermal Decomposition of this compound

| Temperature (°C) | Decomposition Product |

|---|---|

| 100-200 | Anhydrous Calcium Oxalate |

| 300-400 | Calcium Carbonate |

| 600-800 | Calcium Oxide |

Industrial Applications

This compound is also utilized in the production of oxalic acid and organic oxalates, which are important in various industrial processes, including metal cleaning and dyeing . The thermal decomposition studies of this compound provide insights into optimizing these industrial applications.

Environmental Studies

In environmental science, this compound has been studied for its role in mineral weathering processes and its interactions with organic matter. Research indicates that this compound can form crusts in certain ecosystems, influencing soil chemistry and nutrient cycling .

Case Study: this compound-Rich Crusts

A study conducted in the Lower Pecos region examined this compound-rich crusts associated with lichen growth. The research highlighted how these crusts affect local mineral composition and contribute to ecological processes through their interaction with atmospheric moisture .

Art Conservation

This compound has been identified as a degradation product in historical pigments used in art conservation. Its presence can indicate the chemical stability of certain paint formulations over time, providing insights into the preservation of artworks .

Analyse Des Réactions Chimiques

Formation Reactions

Whewellite primarily forms through precipitation in calcium-rich environments containing oxalate ions (C₂O₄²⁻). Key pathways include:

Reaction with Oxalic Acid

In biofilms or sedimentary environments, fungal or bacterial activity releases oxalic acid (H₂C₂O₄), which reacts with calcium ions:

H2C2O4+Ca2++H2O→Ca C2O4)⋅H2O+2H+

This reaction dominates at pH 4–8 and temperatures near 20°C when the Ca²⁺/C₂O₄²⁻ ratio is ≤5.5 .

Displacement Reactions

Gypsum (CaSO₄·2H₂O) immersed in oxalic acid solutions undergoes a displacement reaction:

CaSO4+H2C2O4+H2O→Ca C2O4)⋅H2O+H2SO4

Higher oxalic acid concentrations (>0.5 M) and temperatures (>30°C) favor this compound over weddellite (Ca(C₂O₄)·2H₂O) .

Thermal Decomposition

This compound undergoes stepwise decomposition upon heating:

| Stage | Temperature Range | Reaction | Products | Mass Loss (%) |

|---|---|---|---|---|

| I | 25–120°C | Dehydration | Ca(C₂O₄) + H₂O | 19.78% |

| II | 120–280°C | Decarboxylation | CaCO₃ + CO | 9.89% |

| III | 280–550°C | Calcination | CaO + CO₂ | 24.16% |

Anhydrous calcium oxalate (CaC₂O₄) formed in Stage II is metastable and rapidly rehydrates to this compound at ambient conditions .

Hydration and Transformation

This compound and weddellite exhibit reversible hydration under specific conditions:

Hydration to Weddellite

In humid, low-temperature environments (<20°C) with excess Ca²⁺, this compound can hydrate to weddellite:

Ca C2O4)⋅H2O+H2O→Ca C2O4)⋅2H2O

This process is inhibited by organic acids (e.g., citric acid) and ions like Fe³⁺ or Mg²⁺, which stabilize this compound .

Direct Dehydration from Caoxite

Caoxite (Ca(C₂O₄)·3H₂O) dehydrates directly to this compound without forming weddellite:

Ca C2O4)⋅3H2O→Ca C2O4)⋅H2O+2H2O

This occurs between 25–120°C .

Additive Effects on Crystallization

Experiments with biofilm components revealed:

pH and Temperature

-

pH < 5 : Favors this compound due to slower oxalate ion dissociation .

-

Temperature >30°C : Enhances this compound stability over weddellite .

Stability in Natural Systems

This compound dominates in:

Propriétés

Numéro CAS |

14488-96-1 |

|---|---|

Formule moléculaire |

C2H4CaO5 |

Poids moléculaire |

148.13 g/mol |

InChI |

InChI=1S/C2H2O4.Ca.H2O/c3-1(4)2(5)6;;/h(H,3,4)(H,5,6);;1H2 |

Clé InChI |

OTCGCPARNNLRKH-UHFFFAOYSA-N |

SMILES |

C(=O)(C(=O)O)O.O.[Ca] |

SMILES canonique |

C(=O)(C(=O)O)O.O.[Ca] |

Synonymes |

vevelite whewellite whewhellite |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.